Lipophilicity (XLogP3) Differentiation: 4-Fluoro vs. 5-Fluoro Regioisomer
The 4-fluoro substitution confers a significantly lower computed lipophilicity (XLogP3 = 0.3) compared to the 5-fluoro regioisomer (XLogP3 = 0.8) [1][2]. This ΔXLogP3 of -0.5 indicates a >3-fold reduction in octanol-water partition coefficient, which translates to improved aqueous solubility and reduced non-specific protein binding for the 4-fluoro analog [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 5-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol: 0.8 |
| Quantified Difference | ΔXLogP3 = -0.5 (62.5% lower) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and reduced risk of non-specific protein binding, enhancing developability for oral drug candidates.
- [1] PubChem. (2024). 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol. Compound Summary CID 53412864. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol. Compound Summary CID 53412972. National Center for Biotechnology Information. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
